Home > Products > Screening Compounds P3303 > 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole
3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole -

3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole

Catalog Number: EVT-5401892
CAS Number:
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) & N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) []

Compound Description: These compounds are tridentate and bidentate ligands, respectively, utilized in the synthesis of Co(II), Zn(II), and Cd(II) complexes. These complexes were then studied for their catalytic efficiency in the ring-opening polymerization of rac-lactide. []

Relevance: Both LA and LB share the 3,5-dimethyl-1H-pyrazole moiety with the target compound, 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole. The presence of multiple pyrazole rings with identical substitutions highlights a potential structure-activity relationship explored in the research. []

2. 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives []

Compound Description: This series of compounds was synthesized and evaluated for their antitubercular and antifungal activity. Modifications were primarily focused on the substituents at the 4-position of the aryl group. []

Relevance: While structurally distinct from the target compound, 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, this group of compounds shares the common feature of a 3,5-dimethyl-1H-pyrazol-1-yl substituent. This suggests a possible interest in the biological activity of this specific pyrazole derivative. []

3. (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one & 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one []

Compound Description: These pyrazole hybrids, particularly the two mentioned, showed promising cytotoxic activity against triple-negative breast cancer (TNBC) cells and potential as Akt2 inhibitors. []

Relevance: These compounds, like 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, contain the 3,5-dimethyl-1H-pyrazole core, further highlighting the relevance of this specific substitution pattern in medicinal chemistry research. []

4. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]naphthalen-2-ol []

Compound Description: This compound served as a key starting material for synthesizing various 2-naphthol-pyrazole conjugates via O-alkylation. The study investigated its reactivity and chemoselectivity in the Mannich reaction. []

Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-ylmethyl fragment with the target compound, 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole. This structural similarity suggests a possible shared synthetic route or a broader investigation into the properties of compounds containing this specific structural motif. []

5. 3-[4-(3,5-dimethyl-1H-pyrazol-4-ylazo)phenyl]-2-benzyl-3H-quinazolin-4-one []

Compound Description: This compound exhibited potent antibacterial and antifungal activity against a panel of pathogenic microorganisms. []

Relevance: While structurally different from 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, this compound also incorporates a 3,5-dimethyl-1H-pyrazole moiety. The presence of this shared structural feature suggests a possible contribution to the observed biological activities. []

6. Derivatives of 1,2-bis-sulfonamide []

Compound Description: This research paper describes a broad range of 1,2-bis-sulfonamide derivatives as potential modulators of chemokine receptors. Various substituents are introduced on the aromatic rings and the sulfonamide groups. []

Relevance: Although not directly containing a 3,5-dimethyl-1H-pyrazole group like 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, this research highlights the exploration of diverse heterocyclic structures, including pyrazoles and similar nitrogen-containing rings, in medicinal chemistry for modulating biological targets. []

7. (z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)indolin-2-one (LIH) and (z)-1-benzyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-ylimino)indolin-2-one (LII) []

Compound Description: These Schiff base ligands, derived from isatin and 4-aminoantipyrine, were complexed with various metal ions like Pt(II), Cu(II), and Hg(II) to study their coordination chemistry and potential applications. []

Relevance: These ligands incorporate a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, which while distinct from the 3,5-dimethyl-1H-pyrazole in the target compound, 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, highlights the use of substituted pyrazole rings in designing ligands for metal complexes. []

8. {2-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-ylmethyl]-6-(3,5-dimethyl-1H-pyrazol-1-ylmethyl)pyridine}methylpalladium(II) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate []

Compound Description: This complex, containing a tridentate ligand with both 3,5-dimethyl-1H-pyrazole and 3,5-bis(trifluoromethyl)-1H-pyrazole moieties, was characterized for its structural features and positional disorder. []

Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-ylmethyl unit with 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole. Moreover, the presence of a differently substituted pyrazole ring in the same molecule offers insight into potential structure-property relationships within this class of compounds. []

9. Derivatives of aminopirazol []

Compound Description: This patent describes a series of aminopyrazole derivatives, particularly those with a cis-3-substituted cyclobutyl carbamate or carboxylic acid moiety, as inhibitors of GSK-3. []

Relevance: This patent highlights the importance of aminopyrazole derivatives in medicinal chemistry. Although the specific structures differ from 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, the emphasis on pyrazole-containing molecules with various substituents suggests a common interest in exploring their biological activity. []

10. 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides []

Compound Description: A virtual library of these compounds was computationally screened for potential biological activities. Synthesis and characterization of selected compounds with predicted antineurotic activity were then conducted. []

Relevance: While structurally distinct from 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, the study involved the use of 3,5-dimethyl-1H-pyrazole as a building block in the synthetic route. This indicates a general interest in incorporating this specific pyrazole derivative into diverse chemical structures for potential biological applications. []

11. 1-benzyl-N-((2-methoxy-4,6-dimethylpyridin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (Inhibitor 2) []

Compound Description: This compound served as a lead structure for designing inhibitors targeting the interaction between neuronal calcium sensor 1 (NCS1) and the dopamine receptor 2 (D2). The research focused on optimizing its solubility and affinity. []

Relevance: Inhibitor 2 possesses the same 3,5-dimethyl-1H-pyrazole core as 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, highlighting the importance of this structural motif in medicinal chemistry research. []

12. 1-(4-chlorobenzyl)-3,5-dimethyl-N-((5-(morpholine-4-carbonyl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide (Inhibitor 5) []

Compound Description: This compound, derived from the optimization of Inhibitor 2, demonstrated improved aqueous solubility and emerged as a promising hit for inhibiting the NCS1:D2 interaction. []

Relevance: Similar to the target compound, 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, Inhibitor 5 also contains the 3,5-dimethyl-1H-pyrazole core structure. This further emphasizes the relevance of this specific pyrazole substitution pattern in developing bioactive molecules. []

13. 5-methyl-3-phenyl-1H-pyrazole (4.21) []

Compound Description: Identified through a fragment-based screening approach, this compound represents a potential hit fragment for developing inhibitors targeting the NCS1:D2 interaction. []

Relevance: While structurally simpler than 3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole, this compound still incorporates the core pyrazole structure, indicating the potential of pyrazole derivatives as building blocks for larger, more complex inhibitors. []

Properties

Product Name

3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole

IUPAC Name

[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C21H25N5O/c1-16-13-17(2)26(23-16)14-18-6-8-19(9-7-18)21(27)25-12-3-5-20(25)15-24-11-4-10-22-24/h4,6-11,13,20H,3,5,12,14-15H2,1-2H3

InChI Key

LDQHUGWESHJCTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3CCCC3CN4C=CC=N4)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3CCCC3CN4C=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.